[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol
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Overview
Description
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is a chemical compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol typically involves the bromination of 4-pyridylmethanol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Bromo-5-(carboxymethyl)-4-pyridylmethanol.
Reduction: 2-Hydroxy-5-(hydroxymethyl)-4-pyridylmethanol.
Substitution: 2-Azido-5-(hydroxymethyl)-4-pyridylmethanol.
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of heterocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-methanol: Similar structure but with the bromine atom at a different position.
2-Bromo-4-methylpyridine: Lacks the hydroxymethyl group.
2-Bromo-5-methylpyridine: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring
Properties
Molecular Formula |
C7H8BrNO2 |
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Molecular Weight |
218.05 g/mol |
IUPAC Name |
[2-bromo-5-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H8BrNO2/c8-7-1-5(3-10)6(4-11)2-9-7/h1-2,10-11H,3-4H2 |
InChI Key |
WDWNDWOPCJGTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)CO |
Origin of Product |
United States |
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